2,3-dihydro-1-benzofuran-2-carbothioamide
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Overview
Description
2,3-Dihydro-1-benzofuran-2-carbothioamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a carbothioamide group attached to the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1-benzofuran-2-carbothioamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced through the reaction of the benzofuran derivative with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-2-carbothioamide can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: Benzofuran derivatives are explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzofuran-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Modulation: The compound may influence the production of reactive oxygen species, which play a role in cellular signaling and homeostasis.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-2-carbothioamide can be compared with other similar compounds to highlight its uniqueness:
2,3-Dihydro-1-benzofuran-2-carboxamide: This compound has a carboxamide group instead of a carbothioamide group.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound contains a carboxylic acid group, which can significantly alter its reactivity and solubility compared to the carbothioamide derivative.
2,3-Dihydro-1-benzofuran-2-thiol: This compound has a thiol group, which can engage in different types of chemical reactions, such as thiol-disulfide exchange, compared to the carbothioamide group.
Properties
CAS No. |
1546901-77-2 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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